Conodurine

説明

Contextualizing Indole (B1671886) Alkaloids within Natural Product Chemistry

Indole alkaloids are a vast and structurally diverse class of naturally occurring compounds that have long captured the attention of chemists and pharmacologists. numberanalytics.comrsc.org Characterized by the presence of an indole nucleus, these molecules are found in a wide array of organisms, including plants, fungi, and marine life. numberanalytics.commdpi.com With over 4,100 known compounds, indole alkaloids represent a significant subset of natural products. nih.gov Their complex and often polycyclic structures have made them challenging and rewarding targets for total synthesis, driving the development of new synthetic methodologies. rsc.org

The significance of indole alkaloids extends beyond their chemical complexity; many exhibit potent biological activities. rsc.org This has led to the development of several important drugs, such as the antiarrhythmic ajmaline (B190527) and the anticancer agents vinblastine (B1199706) and vincristine (B1662923). nih.gov The diverse pharmacological properties of indole alkaloids, including anticancer, antimicrobial, and anti-inflammatory activities, continue to make them a fertile ground for drug discovery. mdpi.comnih.gov

Significance of the Tabernaemontana Genus in Alkaloid Research

The Tabernaemontana genus, belonging to the Apocynaceae family, is a particularly rich source of indole alkaloids. nih.govresearchgate.netscielo.br This genus comprises approximately 100 species of flowering shrubs and trees found in tropical and subtropical regions. researchgate.net For centuries, various parts of these plants have been utilized in traditional medicine. numberanalytics.com

Phytochemical investigations of the Tabernaemontana genus have revealed a remarkable abundance and diversity of alkaloids, with over 240 structurally distinct alkaloids isolated from more than 67 species. nih.gov The major classes of alkaloids found are monoterpene indole alkaloids and bisindole alkaloids. nih.govresearchgate.net The biosynthesis of these complex molecules often involves the dimerization of two individual monomeric indole alkaloid units. nih.gov The significant pharmacological activities associated with the alkaloids from this genus have made it a focal point for researchers seeking new therapeutic agents. nih.govresearchgate.net

Overview of Conodurine’s Position in Bisindole Alkaloid Research

This compound is a prominent member of the bisindole alkaloid subgroup, which are dimers of two monoterpenoid indole alkaloid units. wikipedia.orgthieme-connect.com It has been isolated from various species of the Tabernaemontana genus, including Tabernaemontana holstii, Tabernaemontana corymbosa, and Tabernaemontana laeta. wikipedia.orgnih.govscielo.br The structure of this compound features a vobasine-type unit linked to an iboga-type unit. cdnsciencepub.com Specifically, it is formed from the coupling of a vobasinyl monomer with an 11-methoxycoronaridine monomer. nih.govresearchgate.net

Research into this compound and its derivatives has been driven by their interesting biological activities. biocrick.comchemfaces.comtargetmol.com Studies have explored its potential as an acetylcholinesterase and butyrylcholinesterase inhibitor, which is relevant to research on Alzheimer's disease. wikipedia.orgbiocrick.com Furthermore, this compound has demonstrated leishmanicidal and antibacterial properties. thieme-connect.combiocrick.comscispace.com As a significant and bioactive bisindole alkaloid, this compound continues to be a subject of interest in the field of natural product chemistry, particularly in the search for new drug leads from the Tabernaemontana genus. researchgate.netmedchemexpress.com

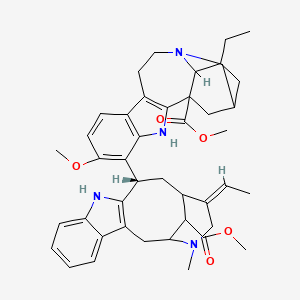

Structure

2D Structure

特性

分子式 |

C43H52N4O5 |

|---|---|

分子量 |

704.9 g/mol |

IUPAC名 |

methyl 17-ethyl-5-[(12S,15Z)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate |

InChI |

InChI=1S/C43H52N4O5/c1-7-24-17-23-20-43(42(49)52-6)39-28(15-16-47(21-23)40(24)43)27-13-14-34(50-4)36(38(27)45-39)31-18-29-25(8-2)22-46(3)33(35(29)41(48)51-5)19-30-26-11-9-10-12-32(26)44-37(30)31/h8-14,23-24,29,31,33,35,40,44-45H,7,15-22H2,1-6H3/b25-8+/t23?,24?,29?,31-,33?,35?,40?,43?/m0/s1 |

InChIキー |

QJHYXWBJZHUJGS-UUKBDJSFSA-N |

SMILES |

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=CC(=C5C6CC7C(C(CC8=C6NC9=CC=CC=C89)N(CC7=CC)C)C(=O)OC)OC)C(=O)OC |

異性体SMILES |

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=CC(=C5[C@@H]6CC\7C(C(CC8=C6NC9=CC=CC=C89)N(C/C7=C\C)C)C(=O)OC)OC)C(=O)OC |

正規SMILES |

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=CC(=C5C6CC7C(C(CC8=C6NC9=CC=CC=C89)N(CC7=CC)C)C(=O)OC)OC)C(=O)OC |

同義語 |

conodurine |

製品の起源 |

United States |

Natural Occurrence and Isolation Methodologies

Plant Sources of Conodurine and Related Bisindoles

The primary sources of this compound are plants within the Tabernaemontana genus. These plants are known to produce a diverse array of indole (B1671886) and bisindole alkaloids.

Species of the genus Tabernaemontana (family Apocynaceae) are well-established as significant sources of this compound wikipedia.org. For example, this compound has been isolated from Tabernaemontana corymbosa wikipedia.org and Tabernaemontana pachysiphon plantaedb.com. This genus is recognized for its rich alkaloid content, including various bisindole structures.

In addition to this compound, Tabernaemontana species are known to yield a variety of other bisindole alkaloids. These often co-occur with this compound and share structural similarities. Examples of co-occurring bisindole alkaloids identified in Tabernaemontana species include voacamine (B1217101) wikipedia.orgnih.govuni.lu, which is a dimeric indole alkaloid wikipedia.org. Other related alkaloids found in this genus include ibogaine (B1199331), voacangine (B1217894), coronaridine (B1218666), tabernanthine, ibogaline, vobasine (B1212131), and dregamine, although not all of these are necessarily bisindoles or directly co-occur with this compound in every species wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgguidetopharmacology.orgresearchgate.netwikipedia.orgnih.govnih.govnih.govnih.govnih.gov. The co-occurrence of these alkaloids highlights the complex metabolic pathways within these plants.

Table 1: Selected Alkaloids Found in Tabernaemontana Species

| Compound Name | PubChem CID |

| This compound | 5477056 wikipedia.org, 156028040 nih.gov |

| Voacamine | 11953931 wikipedia.orgnih.govuni.luctdbase.org |

| Ibogaine | 197060 wikipedia.orgguidetopharmacology.orgnih.govmdpi.comctdbase.org |

| Voacangine | 73255 nih.govuni.lumdpi.com |

| Coronaridine | 73489 nih.gov |

| Tabernanthine | 6326116 wikipedia.orgnih.gov |

| Ibogaline | 193302 wikipedia.org |

| Vobasine | 5374722 wikipedia.orgresearchgate.netnih.gov, 20840254 wikipedia.orguni.lu, 320369 nih.gov |

| Dregamine | 12309361 wikipedia.org, 99108 nih.govuni.lu |

| Tabernaemontanine | 12309360 wikipedia.orgnih.govnih.govneist.res.in |

| Voacristine | 196982 researchgate.netwikipedia.orgmdpi.com |

Tabernaemontana Species as Primary Sources

Extraction and Purification Techniques

The isolation of this compound and other alkaloids from plant material typically involves a series of extraction and purification steps.

Alkaloids, including this compound, are commonly extracted from dried and ground plant parts (such as leaves, stem bark, or roots) using organic solvents. Protocols often involve maceration or percolation with solvents like ethanol, methanol, or dichloromethane, sometimes in the presence of an acid to convert the alkaloids to their salt form, which can improve solubility wikipedia.org. The resulting crude extract contains a complex mixture of alkaloids and other plant metabolites.

Following initial extraction, chromatographic techniques are essential for separating this compound from the complex mixture of co-occurring alkaloids and other plant constituents. Various chromatographic methods are employed, including column chromatography (e.g., silica (B1680970) gel or alumina) and thin-layer chromatography (TLC) for initial separation and monitoring wikipedia.orgwikipedia.org. High-performance liquid chromatography (HPLC) is often used for further purification and analysis, providing higher resolution separation wikipedia.org. The choice of stationary and mobile phases depends on the specific properties of the alkaloids being targeted.

Solvent-Based Extraction Protocols

Spectroscopic Elucidation of this compound and Analogues

The structural determination of this compound and its analogues relies heavily on spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR techniques), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are crucial for elucidating the complex bisindole structure, including the arrangement of the two indole units and the positions of substituents. Detailed analysis of spectroscopic data provides information on the molecular weight, elemental composition, functional groups, and the connectivity of atoms within the molecule.

Table 2: Spectroscopic Techniques Used in Alkaloid Elucidation

| Spectroscopic Technique | Information Provided |

| NMR Spectroscopy | Structural framework, connectivity, functional groups |

| Mass Spectrometry | Molecular weight, fragmentation pattern |

| IR Spectroscopy | Identification of functional groups |

Detailed research findings involving the application of these spectroscopic methods have been instrumental in confirming the structure of this compound and differentiating it from closely related bisindole alkaloids found in Tabernaemontana species.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Determination

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the functional groups within a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in the 1H NMR and 13C NMR spectra, researchers can deduce the connectivity and relative stereochemistry of atoms in the this compound molecule. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are particularly valuable for establishing correlations between protons and carbons, confirming structural fragments, and piecing together the entire molecular structure. researchgate.net

For bisindole alkaloids like this compound, NMR is crucial for understanding how the two indole units are linked and the specific chemical environment of each atom in the dimer. Studies on Tabernaemontana species have utilized NMR analysis to determine the structures of isolated alkaloids, including this compound and its derivatives. chemfaces.comresearchgate.net For example, complete 1H and 13C chemical shift assignments have been reported for this compound isolated from Tabernaemontana laeta, which are essential for confirming its structure. scielo.brresearchgate.net The interpretation of NMR spectra involves comparing experimental data with known values for similar structural fragments and using coupling constants to understand the spatial relationship between nuclei. libretexts.orgsavemyexams.comyoutube.com

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is vital for confirming its molecular formula and gaining insights into its structural subunits. In the study of this compound, Electron Ionization Mass Spectrometry (EI-MS) is commonly used. The molecular ion peak in the mass spectrum corresponds to the molecular weight of this compound (C43H52N4O5, Molecular Weight: 704.91 g/mol ). chemfaces.com

Analysis of the fragmentation pattern in the MS spectrum can provide clues about the substructures present in this compound. Bisindole alkaloids often undergo characteristic fragmentation pathways that help in identifying the individual indole units and the nature of the linkage between them. Gas chromatography-mass spectrometry (GC-MS) is a technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex alkaloid mixtures and the tentative identification of compounds based on their mass fragmentation analysis. chemfaces.comresearchgate.netscielo.brscielo.br This approach has been used in the study of alkaloid fractions from Tabernaemontana species, aiding in the identification of various indole alkaloids, including this compound. chemfaces.comresearchgate.netscielo.brscielo.br

The combination of NMR and MS data provides a powerful approach for the unambiguous structural determination of this compound, allowing researchers to confirm its complex bisindole structure and differentiate it from other closely related alkaloids found in the same plant sources.

Biosynthetic Pathways and Precursor Studies

General Monoterpenoid Indole (B1671886) Alkaloid (MIA) Biosynthesis

The biosynthesis of monoterpenoid indole alkaloids (MIAs), including conodurine, originates from the condensation of two distinct precursors: tryptamine (B22526), derived from tryptophan, and secologanin, a monoterpene seco-iridoid derived from the mevalonate (B85504) or methylerythritol phosphate (B84403) pathways. unb.caresearchgate.net This initial committed step in MIA biosynthesis is catalyzed by the enzyme strictosidine (B192452) synthase (STR), which facilitates a Pictet-Spengler reaction to form strictosidine. unb.caresearchgate.netbiorxiv.org Strictosidine serves as a universal precursor for a vast array of over 3,000 different MIA structures found in various plant families, particularly within the Gentianales order, such as Apocynaceae, Loganiaceae, and Rubiaceae. researchgate.netbiorxiv.orgresearchgate.net

Following the formation of strictosidine, the glycosidic bond is cleaved by strictosidine β-deglucosidase (SGD), yielding an unstable aglycone. unb.caresearchgate.netnih.gov This reactive intermediate undergoes a series of enzymatic transformations, including reductions, cyclizations, and rearrangements, leading to the diverse structural scaffolds characteristic of different MIA subclasses, such as the corynanthe, sarpagan, akuammiline, strychnos, aspidosperma, and iboga types. unb.caresearchgate.netresearchgate.netbiorxiv.org The complexity of MIA biosynthesis is further highlighted by its intricate compartmentalization within plant cells, involving multiple tissues, cell types, and organelles. researchgate.net

Role of Cytochrome P450 Monooxygenases (CYPs) in Alkaloid Diversification

Cytochrome P450 monooxygenases (CYPs) play a pivotal role in the extensive diversification of MIA structures. researchgate.netbiorxiv.orgunb.canih.gov These enzymes catalyze a variety of oxidative reactions, including hydroxylation, epoxidation, ring opening, ring rearrangement, and aromatization, which introduce structural complexity and generate the vast array of observed MIA derivatives. biorxiv.orgunb.canih.gov In the context of iboga alkaloid biosynthesis, specific CYPs are involved in late-stage tailoring reactions. For instance, ibogamine-10-hydroxylase (I10H), a CYP enzyme, is involved in the hydroxylation of ibogamine (B1202276) in the pathway leading to ibogaine (B1199331). researchgate.netwikipedia.org Studies have identified and characterized CYPs from Tabernaemontana species that are involved in the oxidation of various MIA skeletons, including the iboga type. unb.canih.gov These findings underscore the critical contribution of CYPs to the structural variations observed within the iboga alkaloid family, which includes compounds like this compound.

Hypothetical Biosynthetic Routes to this compound Derivatives

While the complete, step-by-step biosynthetic pathway specifically leading to this compound is not fully elucidated, hypothetical routes can be proposed based on the known biosynthesis of related iboga alkaloids, such as ibogaine and coronaridine (B1218666). Iboga alkaloids, in general, are thought to diverge from the common intermediate dehydrosecodine. nih.govbiorxiv.orgresearchgate.netwikipedia.orgresearchgate.net Dehydrosecodine undergoes an unusual cycloaddition reaction catalyzed by specific enzymes, such as coronaridine synthase (CorS), to form the ibogan scaffold, leading to compounds like coronaridine. biorxiv.orgwikipedia.orgresearchgate.netacs.orgnih.gov

This compound is a dimeric indole alkaloid, suggesting that its biosynthesis likely involves the coupling of two monomeric indole alkaloid units. Given its structural features, one of these units is likely derived from the iboga scaffold, potentially coronaridine or a closely related derivative. The other unit could be another indole alkaloid or a modified tryptamine derivative. The precise enzymatic machinery responsible for this dimerization and subsequent modifications, such as methylation and esterification, which are evident in the structure of this compound, remains an active area of research. Hypothetical pathways would involve specific coupling enzymes, methyltransferases, and esterases acting on monomeric precursors or intermediates derived from the core MIA pathway.

Precursor Identification and Metabolic Flux Analysis

Identifying the direct precursors of this compound is challenging due to the complexity of MIA pathways and the often low abundance of intermediates. However, studies on related iboga alkaloids provide insights into the likely precursors involved. Tryptophan and geranyl diphosphate (B83284) are the primary precursors for the entire MIA pathway, leading to strictosidine, the universal intermediate. unb.caresearchgate.netwikipedia.org Downstream intermediates like dehydrosecodine and coronaridine are considered key branch point intermediates in the biosynthesis of iboga alkaloids. nih.govbiorxiv.orgresearchgate.netwikipedia.orgresearchgate.net

| Precursor/Intermediate | Role in Biosynthesis |

| Tryptophan | Primary precursor for the indole moiety. unb.caresearchgate.netwikipedia.org |

| Geranyl diphosphate | Primary precursor for the monoterpene moiety. researchgate.netwikipedia.org |

| Tryptamine | Decarboxylation product of tryptophan, condenses with secologanin. unb.cawikipedia.org |

| Secologanin | Monoterpene seco-iridoid, condenses with tryptamine. unb.caresearchgate.netwikipedia.org |

| Strictosidine | Universal MIA precursor formed by STR. unb.caresearchgate.netbiorxiv.orgwikipedia.org |

| Dehydrosecodine | Key intermediate diverging to iboga and aspidosperma alkaloids. nih.govbiorxiv.orgresearchgate.netwikipedia.orgresearchgate.net |

| Coronaridine | An iboga alkaloid scaffold precursor to other iboga types like ibogaine. biorxiv.orgresearchgate.netwikipedia.orgacs.orgnih.gov |

Chemoenzymatic and Synthetic Biology Approaches to Alkaloid Production

The complexity of MIA structures and challenges associated with their isolation from natural sources have driven the exploration of alternative production methods, including chemoenzymatic synthesis and synthetic biology approaches. nih.govsci-hub.se

Microbial Cell Factories for Alkaloid Synthesis

Microbial cell factories, typically engineered microorganisms like yeast or bacteria, offer a promising platform for the sustainable and scalable production of plant natural products, including alkaloids. chrysealabs.combohrium.comnih.govfrontiersin.orgdntb.gov.ua This involves introducing the genes encoding the necessary plant biosynthetic enzymes into the microbial host, allowing the organism to produce the target compound through fermentation. bohrium.comnih.govfrontiersin.org Significant progress has been made in engineering microbial hosts for the production of various MIAs, including the universal precursor strictosidine and precursors to well-known alkaloids like vinblastine (B1199706). bohrium.commdpi.comoup.com While the complete pathway for complex dimeric alkaloids like this compound in a microbial system is a significant challenge, reconstituting parts of the pathway or producing monomeric precursors in microbial cell factories represents a valuable approach. bohrium.commdpi.com Challenges include the complexity of plant pathways, enzyme activity in a heterologous host, and the potential toxicity of intermediates. frontiersin.orgmdpi.com

Engineered Biosynthesis Systems

Engineered biosynthesis systems encompass a broader range of approaches, including the design and construction of artificial genetic circuits and metabolic pathways in various host organisms, not limited to microbes. nih.govsci-hub.se This can involve optimizing existing pathways, introducing heterologous genes, or even designing novel enzymes to achieve efficient production of desired compounds. sci-hub.senih.gov For alkaloids, engineered biosynthesis systems aim to overcome limitations of traditional plant extraction, such as low yields and dependence on cultivation. nih.govfrontiersin.org Research in this area has focused on elucidating and reconstituting plant biosynthetic pathways in heterologous systems, including yeast and Nicotiana benthamiana (tobacco) leaves for transient expression. sci-hub.seoup.comukri.org The goal is to create robust and efficient biological systems for producing complex alkaloids and their derivatives. nih.govsci-hub.sefrontiersin.orgukri.org This field holds potential for the future production of this compound and its analogs by assembling the necessary enzymatic machinery in a controlled environment. nih.govsci-hub.seukri.org

Synthetic Strategies and Chemical Derivatization

General Approaches to Indole (B1671886) Alkaloid Synthesis

General strategies for the synthesis of indole alkaloids, including those structurally related to conodurine, often start from tryptophan or tryptamine (B22526) derivatives, which serve as biosynthetic precursors to the indole ring system. nih.govwikipedia.orgwikipedia.org Various reactions are employed to build the complex polycyclic frameworks characteristic of these compounds. For instance, the Pictet-Spengler reaction, involving the condensation of a tryptamine derivative with an aldehyde or ketone, is a common method for constructing the β-carboline core found in many indole alkaloids. mdpi.com

More advanced strategies for synthesizing indole alkaloids have emerged, including those utilizing photoredox catalysis to facilitate radical cascade reactions, enabling the asymmetric total synthesis of various structural types. scu-yongqingroup.com Other methods involve intramolecular cyclization reactions and the use of specific catalysts, such as gold(I), to achieve desired ring formations and stereochemistry. mdpi.comrsc.org The construction of the azabicyclo[3.3.1]nonane core system, a common feature in macroline, sarpagine, and ajmaline (B190527) type indole alkaloids, which are biogenetically related to iboga alkaloids, represents a key synthetic challenge. mdpi.com

Semi-synthetic Transformations of this compound Precursors

Semi-synthetic approaches to this compound and related bisindole alkaloids often utilize readily available monomeric indole alkaloids isolated from natural sources as starting materials. This compound itself is a bisindole alkaloid, believed to be formed from the coupling of two monomeric units. mdpi.comcdnsciencepub.com One such approach involves the coupling of a vobasinyl unit (like vobasine) and an iboga system (like isovoacangine). cdnsciencepub.com

Semi-synthesis can also involve the chemical modification of isolated precursors to yield this compound or its derivatives. For example, voacangine (B1217894), another iboga alkaloid found in Voacanga africana, can be used in the semi-synthesis of ibogaine (B1199331), a related iboga alkaloid. wikipedia.org While specific detailed semi-synthetic transformations directly yielding this compound from readily available precursors are not extensively detailed in the search results, the principle of coupling monomeric units or modifying isolated alkaloids is a established strategy in bisindole alkaloid synthesis. mdpi.comcdnsciencepub.comencyclopedia.pubnih.gov The low abundance of certain precursors in nature, such as pachysiphine in Tabernaemontana species, can limit the feasibility of semi-synthetic routes for obtaining certain this compound derivatives. researchgate.net

Development of this compound Analogues for Research

The development of this compound analogues is an important area of research aimed at exploring the structure-activity relationships of this class of compounds and potentially identifying derivatives with improved properties. escholarship.orgmdpi.comresearchgate.net The synthesis of analogues often involves modifying the core structure of this compound or related iboga alkaloids at specific positions.

Studies on ibogaine, a related iboga alkaloid, demonstrate strategies for analogue synthesis, such as modifications to the phenol (B47542) moiety to obtain alkoxy analogues or the creation of triflate intermediates for further transformation. biorxiv.org Total synthesis from simpler starting materials, such as pyridine, has also been reported for ibogaine and its analogues, allowing for the generation of structurally diverse compounds. nih.gov Similarly, synthetic strategies for iboga alkaloids often focus on the enantioselective construction of the isoquinuclidine ring system, providing a platform for accessing various congeners. escholarship.org The synthesis of iboga-inspired N-indolylethyl-substituted isoquinuclidines represents another approach to developing analogues with potential biological activities. mdpi.comresearchgate.net

Methodologies for Structural Modification and Functionalization

Methodologies for the structural modification and functionalization of indole alkaloids, including the this compound scaffold, are crucial for generating diverse libraries of compounds for research and evaluation. These methods allow for the introduction of different functional groups, alteration of the oxidation state, and modification of the carbon skeleton.

Examples of chemical transformations applied to indole alkaloids include the modification of ketone groups, as seen in the derivatization of dregamine and tabernaemontanine, which afforded imines, azines, a thioketone, alcohols, and esters. ulisboa.pt N-acylation and N-alkylation are also common methods for modifying indole alkaloids. ulisboa.pt Palladium-catalyzed reactions have been employed in the synthesis of substituted indoles, which could potentially be applied to the functionalization of the indole moieties within the this compound structure. science.gov Oxidative reactions are also relevant, as demonstrated by the stereoselective oxidation of compounds with aspidospermane and quebrachamine (B1219942) ring systems, related to the iboga skeleton. researchgate.net Specific functionalization at positions like C16 or C19, often mediated by enzymes in biosynthesis, can also be targets for chemical modification or semi-synthetic approaches. researchgate.net The development of methods for the chemical modification of peptides, such as conotoxins, through residue substitutions, backbone cyclization, and disulfide-bridge modification, highlights the broader strategies used in natural product modification to improve stability and activity, which could potentially inspire approaches for complex alkaloids. nih.gov

Molecular and Cellular Pharmacological Investigations

Cholinesterase Enzyme Inhibition Studies

Conodurine has been investigated for its potential to inhibit cholinesterases, enzymes critical in the breakdown of neurotransmitters like acetylcholine (B1216132). chemfaces.com The inhibition of these enzymes is a key strategy in managing conditions such as Alzheimer's disease, where there is a deficit in cholinergic neurotransmission. scielo.br

Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. nih.gov By inhibiting AChE, the concentration and duration of action of acetylcholine are increased, enhancing cholinergic signaling. wikipedia.orgwikipedia.org

Studies on this compound's AChE inhibitory activity have produced conflicting results. Some research indicates that this compound is an inhibitor of both AChE and butyrylcholinesterase (BuChE). chemfaces.comscielo.br This inhibition would likely be reversible, involving non-covalent binding to the enzyme's active site. nih.govmdpi.com Reversible inhibitors can be competitive, non-competitive, or uncompetitive, depending on whether they bind to the active site, an allosteric site, or the enzyme-substrate complex, respectively. mdpi.com

However, other studies report that this compound exhibits no significant inhibitory activity against AChE. informaticsjournals.co.innih.gov This discrepancy suggests that the inhibitory potential may be weak or dependent on specific assay conditions. It has been proposed that substitutions on the alkaloid's structure, particularly at positions C11' and C12', are crucial for effective AChE inhibition, a feature that this compound lacks compared to more potent inhibitory bisindole alkaloids. nih.gov

Butyrylcholinesterase (BuChE), while secondary to AChE in the healthy brain, also hydrolyzes acetylcholine and its role becomes more significant in the progression of Alzheimer's disease. frontiersin.org Therefore, dual inhibitors of both AChE and BuChE are of therapeutic interest. scielo.br

Similar to the findings for AChE, some studies report that this compound inhibits BuChE. chemfaces.comscielo.br The mechanism for this inhibition involves the inhibitor binding to the active site gorge of the enzyme. frontiersin.org The active site of BChE is larger and more flexible than that of AChE due to differences in amino acid composition, which can affect ligand binding and specificity. mdpi.commdpi.com Research using techniques like thin-layer chromatography combined with the Ellman's method has been employed to screen for and identify cholinesterase inhibitors like this compound from natural sources. chemfaces.comscielo.br

The inhibitory activity of bisindole alkaloids against cholinesterases appears to be highly dependent on their specific chemical structures. Research comparing this compound to other related alkaloids isolated from Tabernaemontana species suggests that specific substitutions are critical for potency. For instance, studies have shown that while this compound and tabernaelegantine A were inactive against AChE, other related alkaloids showed selective inhibition of either AChE or BuChE, or dual inhibition of both. scielo.brresearchgate.net This has led to the suggestion that substitutions at carbons 11', 12', and 16' might be key determinants of acetylcholinesterase inhibitory activity. nih.govresearchgate.net

| Compound | Target Enzyme | Reported Activity | Reference |

|---|---|---|---|

| This compound | AChE & BuChE | Inhibits both enzymes | chemfaces.comscielo.br |

| This compound | AChE | No inhibitory activity | informaticsjournals.co.innih.gov |

| Heyneanine | BuChE | Selective inhibition | scielo.br |

| Nb-methylvoachalotine | BuChE | Selective inhibition | scielo.br |

| 19-epi-isovoacristine | AChE | Selective inhibition | scielo.br |

| Ibogamine (B1202276) | AChE & BuChE | Inhibits both enzymes | scielo.br |

| Tabernaelegantine A | AChE | Inactive | researchgate.net |

Butyrylcholinesterase (BuChE) Inhibition Mechanisms

Modulatory Effects on Autophagic Processes

Autophagy is a fundamental cellular process for degrading and recycling cellular components, which is essential for maintaining cellular homeostasis. novusbio.com this compound has been identified as a potent inhibitor of autophagy, a characteristic shared with other bisindole alkaloids. medchemexpress.comresearchgate.netnih.gov

The final stage of autophagy involves the fusion of autophagosomes with lysosomes to form autolysosomes, where the engulfed material is degraded by lysosomal hydrolases. novusbio.com The activity of these enzymes is highly dependent on the acidic pH within the lysosome, which is maintained by a proton pump called the vacuolar-type H+-ATPase (V-ATPase). nih.govnih.gov

Research has demonstrated that this compound and several related cytotoxic monoterpenoid indole (B1671886) alkaloids function as potent autophagy inhibitors by attenuating lysosomal acidification. medchemexpress.comresearchgate.netacs.org By disrupting the acidic environment of the lysosome, this compound impairs the function of pH-dependent lysosomal enzymes, thereby blocking the degradation of autolysosomal content. researchgate.netmicrobialcell.com This mechanism is a known strategy for inhibiting the autophagic process, as demonstrated by other lysosomotropic agents like chloroquine (B1663885) and bafilomycin A1. nih.govresearchgate.net The inhibition of lysosomal acidification effectively halts the final, degradative step of the autophagic pathway. nih.govbiorxiv.org

| Compound | Effect | Mechanism | EC₅₀ (μM) | Reference |

|---|---|---|---|---|

| This compound | Autophagy Inhibitor | Attenuation of lysosomal acidification | 12.9 - 29.8 (Range for active compounds) | researchgate.net |

| Gabunine | Autophagy Inhibitor | Attenuation of lysosomal acidification | 12.9 - 29.8 (Range for active compounds) | researchgate.net |

| Voacamine (B1217101) | Autophagy Inhibitor | Attenuation of lysosomal acidification | 12.9 - 29.8 (Range for active compounds) | researchgate.net |

| Conophylline (B13846019) | Autophagy Inhibitor | Attenuation of lysosomal acidification | 12.9 - 29.8 (Range for active compounds) | researchgate.net |

Note: The EC₅₀ value represents the range reported for a group of active alkaloids including this compound, as detailed in the cited study.

Autophagic flux refers to the entire process of autophagy, from the formation of autophagosomes to their degradation by lysosomes. novusbio.comnih.gov The modulation of this flux is a key indicator of autophagic activity. Bisindole alkaloids, including this compound, modulate autophagic flux primarily by blocking the degradation step. researchgate.net

Inhibition of lysosomal acidification leads to a buildup of autophagosomes that cannot be cleared. mdpi.com This blockage of autophagic flux can be observed by monitoring the levels of autophagy-related proteins like microtubule-associated protein 1A/1B-light chain 3 (LC3) and sequestosome 1 (p62). mdpi.com During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosome membranes. The p62 protein acts as a receptor, binding to ubiquitinated cargo and bringing it to the autophagosome via its interaction with LC3-II. mdpi.com Under normal conditions, both LC3-II and p62 are degraded within the autolysosome. When lysosomal degradation is inhibited by compounds like this compound, both LC3-II and p62 accumulate, which is a hallmark of blocked autophagic flux. researchgate.netmdpi.com Therefore, bisindole alkaloids like this compound act as modulators by inhibiting the final stage of the autophagic process. researchgate.netnih.gov

Cellular Responses in In Vitro Models

Effects on Macrophage Cell Viability

Investigations into the cytotoxic effects of this compound have included assessments of its impact on macrophage host cells. In studies evaluating the toxicity of alkaloids, this compound was observed to have weak toxicity toward these cells. nih.govpuzzlepiece.orgresearchgate.net Specifically, at a concentration of 100 µg/ml, the alkaloids tested, including this compound, demonstrated no toxic effects on normal macrophage host cells. nih.gov This low level of toxicity is a significant finding, particularly when considered in the context of its activity against intracellular parasites that reside within macrophages. nih.govpuzzlepiece.orgresearchgate.net

Influence on P-388 Lymphocytic Leukemia Cell Culture (as isolated from active fractions)

This compound has been identified during the fractionation of plant extracts that exhibited cytotoxic and antileukemic properties against the P-388 murine lymphocytic leukemia cell line. nih.govnih.gov It was isolated from active fractions of Tabernaemontana holstii and Tabernaemontana johnstonii. nih.govnih.gov However, subsequent analysis of the isolated alkaloids from these fractions indicated that other compounds were responsible for the significant anti-P-388 activity. nih.govnih.gov Specifically, the alkaloids gabunine, tabernamine, and 19-(2-oxopropyl)this compound were identified as demonstrating significant inhibitory or cytotoxic activity against the P-388 cell culture system. nih.govpuzzlepiece.orgnih.gov While this compound was a constituent of the active fractions, it was not reported to be the primary agent of cytotoxicity in these studies. nih.govnih.gov

Investigation of Other Biological Activities (Non-Human In Vivo/In Vitro)

Antileishmanial Activity in Parasitic Models

This compound has demonstrated notable activity against Leishmania parasites in various in vitro models. puzzlepiece.orgcolab.ws The compound was identified as one of the dimeric indole alkaloids from Peschiera van heurkii responsible for the plant's strong leishmanicidal effects. nih.govresearchgate.net Studies have shown that this compound exhibits moderate activity against the promastigote forms of Leishmania amazonensis and Leishmania braziliensis. nih.gov

Further investigations focused on the clinically relevant amastigote form of the parasite, which resides within macrophages. In this model, this compound displayed a significant effect on the intracellular amastigotes of L. amazonensis. nih.govcolab.ws Its activity has been quantified, showing a survival index (SI) of 47% at a concentration of 100 µg/ml. nih.govcolab.ws Another review characterized its activity against L. amazonensis amastigotes at a concentration of 25 µg/mL as moderately active. nih.gov

Table 1: Antileishmanial Activity of this compound in In Vitro Models

| Parasite Model | Form | Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Leishmania amazonensis | Amastigotes | 100 µg/ml | 47% Survival Index | nih.gov, colab.ws |

| Leishmania amazonensis | Amastigotes | 25 µg/mL | Moderately active | nih.gov |

| Leishmania amazonensis | Promastigotes | Not Specified | Moderate activity | nih.gov |

| Leishmania braziliensis | Promastigotes | Not Specified | Moderate activity | nih.gov |

Antibacterial Activity in Microbial Assays

This compound has been consistently reported to possess antibacterial properties. puzzlepiece.orgprota4u.orgup.ac.za It is one of several dimeric alkaloids from its plant sources that exhibit the strongest antibacterial activities. nih.govresearchgate.net Research suggests that its activity is particularly effective against Gram-positive bacteria. While the compound is noted for this biological effect, specific data such as Minimum Inhibitory Concentration (MIC) values against particular bacterial strains were not detailed in the reviewed scientific literature.

Structure Activity Relationship Sar Studies

Correlating Structural Motifs with Cholinesterase Inhibition

The potential of indole (B1671886) alkaloids as cholinesterase inhibitors has been a significant area of research, particularly in the context of developing treatments for neurodegenerative diseases like Alzheimer's. Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that break down the neurotransmitter acetylcholine (B1216132); inhibiting these enzymes can help manage disease symptoms. orst.edu

Studies on conodurine's ability to inhibit these enzymes have yielded conflicting results, which in themselves provide valuable structure-activity relationship (SAR) insights. One screening study using a thin-layer chromatography (TLC) assay reported that this compound was capable of inhibiting both AChE and BChE. scielo.br However, other bioassay-guided fractionation studies aimed at isolating potent cholinesterase inhibitors from Tabernaemontana species identified this compound as an inactive compound. oup.comnih.gov

This discrepancy highlights the sensitivity of bioassays and suggests that this compound's activity, if any, is likely weak compared to other alkaloids present in the same plant extracts. The key SAR takeaway comes from comparing this compound's structure to that of closely related, active bisindole alkaloids. For instance, 19,20-dihydrotabernamine and 19,20-dihydroervahanine A, isolated from Tabernaemontana divaricata, showed potent AChE inhibitory activity where this compound did not. oup.com The primary structural differences are the substitutions on the indole nuclei. This suggests that the specific substitution pattern, particularly at positions C11' and C12' of the iboga unit, is a critical determinant for cholinesterase inhibitory activity. oup.comnih.gov The presence of hydroxyl or methoxyl groups on the aromatic rings, and the specific stereochemistry of the molecule, are thought to be key factors influencing how the alkaloid interacts with the active site of the cholinesterase enzymes. mdpi.com

| Compound | Source Species | Cholinesterase Inhibitory Activity | Reference |

| This compound | Tabernaemontana laeta | Inhibited AChE and BuChE (TLC Assay) | scielo.br |

| This compound | Tabernaemontana divaricata | Inactive against AChE | oup.com |

| 19,20-Dihydrotabernamine | Tabernaemontana divaricata | Active AChE inhibitor | oup.com |

| 19,20-Dihydroervahanine A | Tabernaemontana divaricata | Active AChE inhibitor | oup.com |

Impact of Indole Unit Linkage Patterns on Biological Efficacy

This compound is a heterodimeric bisindole alkaloid, meaning it is composed of two different monomeric indole alkaloid units: a vobasine-type unit (specifically, a dregamine moiety) and an iboga-type unit (voacangine). The specific way these two units are connected is a defining feature of the molecule and significantly influences its biological properties.

Research on various bisindole alkaloids has shown that the linkage pattern between the indole units is a crucial factor in determining their biological effects. mdpi.com For example, in a study investigating the inhibition of autophagic flux, several bisindole alkaloids, including this compound, were tested. The results indicated that only the bisindoles were active, with the potency varying between different compounds, suggesting that the dimeric structure itself is essential for this particular activity. The study concluded that the linkage pattern is likely a key determinant of the compound's efficacy. mdpi.com

Bisindole alkaloids can be formed from various combinations of monomeric units (e.g., aspidosperma-aspidosperma, aspidosperma-iboga, vobasinyl-iboga). The vobasinyl-iboga linkage in this compound creates a unique three-dimensional shape and spatial arrangement of the two indole moieties, which dictates how the molecule can interact with biological targets. This is distinct from other bisindoles like the anticancer drugs vinblastine (B1199706) and vincristine (B1662923) (vinca alkaloids), which are formed from catharanthine (B190766) and vindoline (B23647) units. The structural and mechanistic diversity endowed by these different linkage patterns is a central theme in the study of bisindole alkaloids. nih.govresearchgate.net

Identification of Key Pharmacophores for Target Interaction

A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For this compound and related bisindole alkaloids, the key pharmacophoric features can be inferred from SAR studies.

The bisindole moiety itself is considered a "versatile pharmacophore" and a privileged structure in medicinal chemistry. nih.govresearchgate.net The two indole rings provide a large, relatively rigid scaffold with extensive pi-systems capable of engaging in pi-pi stacking or hydrophobic interactions with target proteins. researchgate.net

Key pharmacophoric elements for the cholinesterase inhibitory activity of related alkaloids include:

The Dimeric Structure: The presence of two indole units appears to be a general requirement for the activity of many potent inhibitors in this class, as monomeric alkaloids are often less active. nih.gov

Aromatic Substituents: As noted in section 6.1, the lack of activity in this compound compared to its hydroxylated or methoxylated analogs suggests that oxygen-containing functional groups on the indole rings are critical for binding to cholinesterases. oup.comnih.gov These groups can act as hydrogen bond donors or acceptors, forming key interactions within the enzyme's active site. mdpi.com

Basic Nitrogen Atoms: The nitrogen atoms within the alkaloid structure can be protonated at physiological pH, acquiring a positive charge. mdpi.com This cationic center is a classic pharmacophoric feature for cholinesterase inhibitors, as it can interact with anionic residues in the active site of the enzyme, such as aspartate or glutamate, or with aromatic residues like tryptophan via cation-pi interactions. researchgate.net

Stereochemistry: The complex, multi-cyclic structure of this compound results in a specific and rigid three-dimensional conformation. The stereochemistry at the junction between the two monomeric units and within each unit is crucial for presenting the other pharmacophoric features in the correct orientation to fit the target's binding pocket. nih.gov

Design Principles for Novel this compound-Based Molecular Scaffolds

The structure of this compound, while not potently active for all tested targets, serves as a valuable molecular scaffold for the design of new, potentially more effective therapeutic agents. The principles for designing novel molecules based on the this compound framework are derived directly from the SAR insights discussed previously.

Modification of Aromatic Substitution: Given that this compound's inactivity as a cholinesterase inhibitor is linked to its substitution pattern, a primary design strategy involves the introduction of functional groups onto the indole rings. oup.comnih.gov Specifically, adding hydroxyl or methoxy (B1213986) groups at positions like C11' and C12' could mimic the structure of more active, related natural products and enhance binding affinity to targets like AChE.

Simplification and Fragment-Based Design: The this compound scaffold is highly complex. A "pseudo-natural product" approach involves taking the core structural fragments of this compound (e.g., the vobasine (B1212131) or iboga substructures) and combining them in new ways or with fragments from other natural products. nih.gov This can lead to novel molecular scaffolds that retain the biological relevance of the parent natural product but possess new properties. For example, simplified iboga-inspired analogs have been synthesized and shown to be biologically active. nih.gov

Bioisosteric Replacement: Key functional groups can be replaced with other groups that have similar physical or chemical properties (bioisosteres). For example, the methoxy group (-OCH₃) on the voacangine (B1217894) portion could be replaced with other groups like -OH, -SH, or -NH₂ to probe the electronic and hydrogen-bonding requirements of a target's binding site.

Advanced Analytical Methodologies for Conodurine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for separating conodurine from complex plant matrices and for its subsequent quantification. These methods leverage differential interactions between the analyte, a stationary phase, and a mobile phase to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds, including certain alkaloids. In the context of Tabernaemontana species, GC-MS has been employed to analyze alkaloidal fractions, allowing for the identification of various indole (B1671886) alkaloids. For instance, GC-MS analysis of less polar alkaloidal fractions from Tabernaemontana laeta has revealed the presence of thirteen monoindole alkaloids, some of which were tentatively identified by mass fragmentation analysis. chemfaces.com While this compound is a bisindole alkaloid and typically less volatile than monoindoles, GC-MS can still be valuable for analyzing simpler alkaloid profiles or fractions where it might be present in a suitable form or concentration. GC-MS, often coupled with Flame Ionization Detection (GC-FID), has been used to determine major compounds in alkaloid extracts. chemfaces.com The combination of GC-MS with techniques like TLC-ChEI assay allows for rapid chemical and biological screening of indole alkaloids. scielo.br GC-MS is particularly useful for screening indole alkaloids with iboga and sarpagan skeletons, which often exhibit intense molecular and characteristic diagnostic ions. scielo.br

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Advanced Detectors

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, are indispensable tools for the analysis of less volatile and more complex compounds like this compound. LC-MS/MS offers high sensitivity and specificity, making it suitable for detecting target analytes in trace quantities within complex samples. measurlabs.com This technique involves separating the sample components using liquid chromatography before they are ionized and introduced into a mass spectrometer for detection and characterization. measurlabs.com

LC-MS/MS is widely applied in various fields, including the analysis of plant alkaloids. measurlabs.com The fragmentation capabilities of tandem mass spectrometry (MS/MS) allow for the characterization of complex organic molecules and their differentiation from compounds with similar mass-to-charge ratios. measurlabs.com While LC-MS/MS provides enhanced separation and specificity compared to conventional LC-MS, a potential drawback is its relatively lower throughput, and data analysis can be time-consuming, especially for highly complex mixtures. measurlabs.com

Advanced detectors used in conjunction with LC can further enhance the analysis of this compound. For instance, LC coupled with UV detection (HPLC-UV) is also utilized in the analysis of alkaloid extracts from Tabernaemontana species. researchgate.net The combination of LC-ESI MS (Electrospray Ionization Mass Spectrometry) with extensive HPLC procedures has been used to analyze alkaloid profiles, demonstrating comparable and complementary results to direct isolation methods. researchgate.netresearchgate.net

Thin-Layer Chromatography (TLC) in Bioactivity Screening

Thin-Layer Chromatography (TLC) is a simple, fast, and cost-effective technique often used for the preliminary separation and screening of compounds in plant extracts. scielo.br In this compound research, TLC is frequently employed in conjunction with bioactivity assays for rapid screening of potential biological activities. chemfaces.comscielo.brresearchgate.net

A notable application is the TLC-ChEI assay, which combines TLC separation with a modified Ellman's method for the detection of cholinesterase inhibitors. chemfaces.comscielo.brresearchgate.net This method allows for the visualization of compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) directly on the TLC plate. chemfaces.comscielo.brresearchgate.net Studies using TLC-ChEI have shown that this compound exhibits inhibitory activity against both AChE and BuChE. chemfaces.comscielo.brscielo.br TLC is also used to monitor fractions obtained during column chromatography, aiding in the isolation of compounds like this compound. actascientific.com

Spectroscopic and Spectrometric Characterization Beyond Initial Elucidation

Beyond the initial elucidation of this compound's structure, various spectroscopic and spectrometric techniques are employed for its comprehensive characterization and the analysis of its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C NMR) and 2D experiments (HSQC, HMBC, COSY, ROESY), is crucial for determining the detailed structural connectivity and relative configuration of this compound and related alkaloids. nih.govscielo.brscispace.com

Mass Spectrometry (MS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is used to determine the exact molecular formula of this compound and its derivatives. nih.govrhhz.net The fragmentation patterns observed in MS provide valuable information about the substructures present in the molecule. chemfaces.comscispace.com

Infrared (IR) spectroscopy can provide information about the functional groups present in this compound, such as amino, hydroxyl, and carbonyl groups. nih.gov Ultraviolet (UV) spectroscopy is useful for detecting chromophores, such as the indole ring system present in this compound. nih.gov Techniques like X-ray diffraction analysis can be employed to definitively establish the absolute configuration of crystalline samples of this compound or its derivatives. nih.govrhhz.net

Method Validation and Analytical Performance Parameters

Ensuring the reliability and accuracy of analytical results in this compound research requires rigorous method validation. Analytical method validation is the process of demonstrating that a method is suitable for its intended purpose and can consistently produce reliable and accurate results. pqegroup.comcap.org Key analytical performance parameters evaluated during validation include specificity, linearity, limits of detection (LOD), limits of quantification (LOQ), range, accuracy, and precision. pqegroup.comwisdomlib.orgrsc.org

Specificity confirms that the method can accurately measure the analyte of interest without interference from other components in the sample matrix. Linearity assesses the proportional relationship between the analyte concentration and the instrument response over a defined range. LOD and LOQ represent the lowest concentrations of the analyte that can be detected and quantified, respectively, with acceptable reliability. The range defines the interval of analyte concentrations for which the method is validated. Accuracy refers to the closeness of the measured value to the true value, while precision describes the agreement between independent measurements of the same homogeneous sample under specified conditions. pqegroup.comwisdomlib.orgrsc.org

Validation studies typically involve performing experiments to assess these parameters and documenting the results in a validation report. pqegroup.comeuropa.eu Performance experiments are also conducted periodically to ensure the continued reliability of the analytical method and the instrument. rsc.org

Future Directions and Research Gaps

Elucidation of Undiscovered Biosynthetic Enzymes

The biosynthesis of complex indole (B1671886) alkaloids like Conodurine involves a cascade of enzymatic reactions. While some steps in the general indole alkaloid biosynthetic pathways have been studied, the specific enzymes responsible for the later stages and dimerization leading to bisindole structures such as this compound are often not fully characterized. Research is needed to identify and characterize the specific enzymes involved in the biosynthesis of this compound within Tabernaemontana species. Understanding these enzymatic processes is crucial for potentially enabling engineered biosynthesis or semi-synthesis for scalable production. researchgate.netbiorxiv.orgmdpi.comrushim.ru The lack of complete knowledge regarding the enzymes in the metabolic pathway leading to conophylline (B13846019) derivatives from tabersonine (B1681870) in Tabernaemontana species represents a major hurdle for metabolic engineering strategies aimed at producing these valuable natural products on an industrial scale. researchgate.net

Comprehensive Mechanistic Studies at the Molecular Level

While this compound is known to inhibit acetylcholinesterase and butyrylcholinesterase, the precise molecular mechanisms of these interactions require more in-depth investigation. wikipedia.orgtargetmol.com Comprehensive studies are needed to define the binding sites, interaction forces, and kinetic profiles of this compound with these enzymes at a molecular level. Furthermore, if this compound exhibits other biological activities, detailed mechanistic studies are necessary to understand the molecular targets and pathways involved. biosynth.com Techniques such as molecular docking, enzyme kinetics, and structural biology (e.g., X-ray crystallography or cryo-EM of this compound-enzyme complexes) would be invaluable in this regard.

Exploration of Novel Pharmacological Targets and Pathways

This compound's complex structure suggests the potential for interaction with a variety of biological targets beyond cholinesterases. Although some studies indicate leishmanicidal and antibacterial activities, the specific targets and pathways mediating these effects are not fully understood. targetmol.com Future research should employ high-throughput screening and phenotypic assays to explore a broader range of pharmacological targets and signaling pathways that may be modulated by this compound. This could reveal novel therapeutic applications for this compound or its derivatives. The antimetastatic effect of monoterpene indole alkaloids (MIAs) on cell viability and motility has been evaluated, and MIA compounds have been shown to target MMP9. researchgate.net MIAs inhibited the expression of phospho-epidermal growth factor receptor, phospho-Akt, phospho-JNK, and cyclin D1. researchgate.net

Development of Robust Synthetic Routes for Scalable Production

The isolation of this compound from natural sources can be challenging and may not be sustainable for large-scale production or extensive pharmacological testing. researchgate.net Current synthetic routes to complex indole alkaloids can be challenging. researchgate.net Developing efficient, cost-effective, and scalable synthetic or semi-synthetic routes to this compound is a significant research gap. This would involve exploring novel chemical methodologies, including potentially leveraging biocatalysis, to construct the intricate bisindole framework of this compound with high yield and stereoselectivity. rsc.orgmdpi.com The development of such routes is essential to ensure a consistent and sufficient supply of this compound for further research and potential therapeutic development.

Advanced Analog Design and Structure-Activity Landscape Mapping

Understanding the relationship between the chemical structure of this compound and its biological activities is crucial for rational drug design. While some insights into structure-activity relationships (SAR) for indole alkaloids exist, a detailed mapping of the SAR landscape specifically for this compound and its potential analogs is needed. pku.edu.cnresearchgate.netnih.gov This involves the synthesis and evaluation of a diverse range of this compound analogs with targeted structural modifications. Advanced computational approaches, such as QSAR modeling and molecular dynamics simulations, can complement experimental studies to predict the activity of novel analogs and guide the design of compounds with improved potency, selectivity, and pharmacological properties. nih.gov

Q & A

[Basic] How to conduct a systematic literature review on Conodurine's pharmacological properties?

Methodological Answer:

Begin by defining clear inclusion/exclusion criteria (e.g., studies published in peer-reviewed journals, in vitro/in vivo models) and use databases like PubMed and Scopus. Employ systematic search strings (e.g., "this compound AND pharmacokinetics") and frameworks like PICO to structure queries . Reduce bias by including diverse sources and critically appraising study designs (e.g., randomization, blinding) . Cochrane Review methods recommend involving statisticians to interpret meta-analyses and updating findings biennially .

[Basic] What are standard analytical techniques for characterizing this compound's purity and structure?

Methodological Answer:

Use hyphenated techniques like HPLC-MS for purity analysis and NMR/X-ray crystallography for structural elucidation . Validate methods per ICH guidelines: assess linearity, precision, and detection limits. Ensure reproducibility by repeating experiments across labs with standardized protocols . Document all parameters (e.g., solvent systems, column temperatures) to enable replication .

[Advanced] How to design experiments to assess this compound's mechanism of action while controlling for off-target effects?

Methodological Answer:

Employ orthogonal assays (e.g., CRISPR knockouts, siRNA silencing) to isolate target pathways. Use negative controls (e.g., inactive analogs) and statistical blocking to minimize confounding variables . Dose-response studies with IC50/EC50 calculations can differentiate specific vs. nonspecific effects. Pre-register hypotheses to avoid post-hoc bias .

[Advanced] What methodologies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

Reconcile discrepancies by cross-validating models:

- Compare pharmacokinetic parameters (e.g., bioavailability) using LC-MS/MS .

- Perform sensitivity analyses to identify confounding factors (e.g., metabolism, protein binding) .

- Apply triangulation: combine transcriptomics (in vitro) and histopathology (in vivo) to contextualize results . Re-examine statistical power and sampling adequacy in conflicting studies .

[Basic] What frameworks (e.g., PICO, FINER) are effective for formulating research questions on this compound's therapeutic potential?

Methodological Answer:

Use PICO (Population: cell/animal models; Intervention: this compound dosage; Comparison: standard drugs; Outcome: efficacy metrics) to structure hypotheses . Apply FINER criteria: ensure questions are Feasible (lab resources), Novel (unexplored targets), Ethical (IACUC approval), and Relevant (clinical translatability) . Avoid ambiguity by operationalizing variables (e.g., "apoptosis rate measured via flow cytometry") .

[Advanced] How to integrate computational models with experimental data to predict this compound's pharmacokinetics?

Methodological Answer:

Combine molecular docking (e.g., AutoDock) with in vitro ADME assays to validate binding affinities and metabolic stability . Use physiologically based pharmacokinetic (PBPK) modeling to simulate human responses. Calibrate models with Bayesian statistics to reduce uncertainty . Cross-validate predictions using isotopic tracer studies .

[Basic] What ethical considerations are essential when conducting preclinical studies on this compound?

Methodological Answer:

Obtain IACUC or ethics committee approval (specify protocol numbers) . Adhere to the 3Rs (Replacement, Reduction, Refinement): use computational models before animal trials, minimize sample sizes via power analysis, and employ humane endpoints . Document informed consent for human-derived samples (e.g., primary cells) .

[Advanced] What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

Fit data to nonlinear regression models (e.g., Hill equation) using tools like GraphPad Prism. Assess goodness-of-fit via AIC/BIC scores . For heteroscedastic data, apply weighted least squares or mixed-effects models. Use false discovery rate (FDR) correction in multi-endpoint analyses . Pre-specify outlier exclusion criteria to avoid bias .

[Basic] How to validate the reproducibility of this compound synthesis protocols across different laboratory settings?

Methodological Answer:

Publish detailed synthetic routes (e.g., reaction temperatures, catalyst loads) and characterize intermediates via TLC/GC-MS . Conduct inter-lab validation with blinded operators. Use statistical tools (e.g., ANOVA) to compare yields/purity between batches . Share raw data in repositories like Zenodo for transparency .

[Advanced] How to employ multi-omics approaches to elucidate this compound's polypharmacological effects?

Methodological Answer:

Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map pathways . Use network pharmacology to identify hub targets (e.g., Cytoscape). Validate findings with CRISPR-Cas9 knockouts and Western blotting . Apply machine learning (e.g., Random Forest) to prioritize biomarkers . Address batch effects via ComBat normalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。